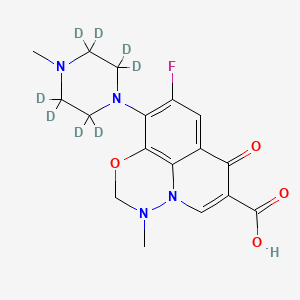

Marbofloxacin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H19FN4O4 |

|---|---|

Molecular Weight |

370.40 g/mol |

IUPAC Name |

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |

InChI Key |

BPFYOAJNDMUVBL-SQUIKQQTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Marbofloxacin-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Marbofloxacin-d8, a deuterated internal standard of the synthetic fluoroquinolone antibiotic, Marbofloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its non-deuterated counterpart, Marbofloxacin. Data for Marbofloxacin is included for reference, as the physicochemical properties of isotopically labeled compounds are generally very similar to the unlabeled form.

| Property | Value (this compound) | Value (Marbofloxacin) | Source(s) |

| Chemical Formula | C₁₇H₁₁D₈FN₄O₄ | C₁₇H₁₉FN₄O₄ | [1][2][3][4] |

| Molecular Weight | 370.40 g/mol | 362.36 g/mol | [1][2][4] |

| CAS Number | 1185053-37-5 | 115550-35-1 | [1][3][5] |

| Appearance | Off-White to Yellow Solid | White to slightly yellowish crystalline powder | [3][6] |

| Melting Point | Not explicitly reported | 268-269 °C (decomposes) | [7][8] |

| Boiling Point | Not explicitly reported | 571 °C (Predicted) | [7] |

| Solubility | Soluble in DMSO and a 1:1 mixture of Methanol:Water.[9] | Soluble in DMSO (~25 mg/mL), Dimethylformamide (~30 mg/mL), Ethanol (~1 mg/mL), and PBS (pH 7.2, ~5 mg/mL).[10] Limited solubility in water.[6] | [6][9][10] |

| pKa | Not explicitly reported | 6.02 ± 0.20 (Predicted) | [8] |

Mechanism of Action

Marbofloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication.[11][12] The primary targets are DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[12][13][14] Inhibition of these enzymes leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[12][13]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Marbofloxacin D8 | CAS No- 1185053-37-5 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | CAS 1185053-37-5 | LGC Standards [lgcstandards.com]

- 6. Page loading... [guidechem.com]

- 7. Marbofloxacin CAS#: 115550-35-1 [m.chemicalbook.com]

- 8. Marbofloxacin | 115550-35-1 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 12. egnlab.com [egnlab.com]

- 13. youtube.com [youtube.com]

- 14. selleckchem.com [selleckchem.com]

Marbofloxacin-d8: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key analytical parameters and methodologies detailed in a typical Certificate of Analysis (CofA) for Marbofloxacin-d8. This compound is the deuterated analog of Marbofloxacin, a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] As a stable isotope-labeled internal standard, this compound is critical for accurate quantification of Marbofloxacin in biological matrices during pharmacokinetic, metabolic, and therapeutic drug monitoring studies.[3] This document outlines the essential data, experimental protocols, and quality control workflows associated with ensuring the identity, purity, and isotopic enrichment of this reference standard.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that confirms its identity and quality. The following tables summarize the typical specifications for this reference material.

Table 1: General Information

| Parameter | Specification | Source |

| Chemical Name | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][4][5][6]benzoxadiazine-6-carboxylic acid | [7] |

| CAS Number | 1185053-37-5 | [8] |

| Unlabeled CAS | 115550-35-1 | [8] |

| Molecular Formula | C₁₇H₁₁D₈FN₄O₄ | [7] |

| Molecular Weight | 370.40 g/mol | [8] |

Table 2: Quality Control Specifications

| Test | Specification | Typical Method | Source |

| Chemical Purity | >95% | HPLC | [8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | Mass Spectrometry or NMR | [7] |

| Storage Temp. | +4°C | N/A | [8] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in a typical Certificate of Analysis for this compound.

Identification

2.1.1. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

-

MS Parameters :

-

Ionization Mode : Positive ESI is commonly used.

-

Scan Mode : Full scan mode is used to determine the mass of the parent ion.

-

Collision Energy : For fragmentation analysis (MS/MS), a collision energy of approximately 30 eV is applied.[9]

-

-

Expected Results : The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The fragmentation pattern should be consistent with the known structure of Marbofloxacin.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for determining the positions of deuterium labeling.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Experiments :

-

¹H NMR : This spectrum is used to identify the presence and chemical environment of any non-deuterated protons.

-

¹³C NMR : Provides information on the carbon skeleton of the molecule.

-

²H NMR : Directly detects the deuterium nuclei, confirming the sites of deuteration.

-

-

Expected Results : The ¹H NMR spectrum will show a significant reduction or absence of signals at the positions where deuterium has been incorporated. The ²H NMR spectrum will show signals corresponding to the deuterated positions.

Purity Determination

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of this compound by separating it from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically around 1.0 mL/min.

-

Detection : UV detection at a wavelength of approximately 295 nm.[9]

-

-

Quantification : The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity Assessment

2.3.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a precise method for determining the isotopic distribution and calculating the isotopic purity of this compound.

-

Methodology : A full scan mass spectrum of the sample is acquired. The relative intensities of the isotopic peaks (d₀ to d₈) are measured.

-

Calculation : The isotopic purity is calculated by summing the intensities of the deuterated species (d₁-d₈) and dividing by the sum of the intensities of all isotopic species (d₀-d₈).[10]

2.3.2. Quantitative NMR (qNMR)

qNMR can also be used to determine the degree of deuteration by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated reference standard.[11]

Workflow and Pathway Diagrams

The following diagrams illustrate the typical workflow for the analysis of a this compound reference standard and the mechanism of action of fluoroquinolones.

Caption: Workflow for this compound Analysis.

Caption: Marbofloxacin's Mechanism of Action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. veeprho.com [veeprho.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Quantitating the statistical distribution of deuterium incorporation to extend the utility of H/D exchange MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS 1185053-37-5 | LGC Standards [lgcstandards.com]

- 9. massbank.eu [massbank.eu]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled Marbofloxacin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterium-labeled marbofloxacin for research purposes. Marbofloxacin, a third-generation fluoroquinolone antibiotic exclusively for veterinary use, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3] Deuterium-labeled analogs of marbofloxacin serve as invaluable tools in pharmacokinetic (PK) and metabolic studies, offering a robust internal standard for quantitative analysis by mass spectrometry. This guide details the synthesis, mechanism of action, metabolic pathways, and experimental applications of deuterium-labeled marbofloxacin, providing researchers with the foundational knowledge to effectively utilize this compound in their studies.

Introduction to Marbofloxacin

Marbofloxacin is a synthetic, broad-spectrum bactericidal agent belonging to the fluoroquinolone class of antibiotics.[4][5] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are crucial for DNA replication, transcription, and repair.[1][2] This disruption of DNA synthesis leads to rapid, concentration-dependent bacterial cell death.[4][6] Marbofloxacin is active against a wide range of Gram-negative and Gram-positive bacteria.[5]

Table 1: Physicochemical Properties of Marbofloxacin

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉FN₄O₄ | [4] |

| Molecular Weight | 362.36 g/mol | [4] |

| Appearance | Light yellow crystalline powder | [2] |

| Solubility | Freely soluble in ethanol and water (5:5%) | [2] |

| pKa | 5.38 and 6.16 | [6] |

Deuterium-Labeled Marbofloxacin: Synthesis and Advantages

The synthesis of deuterium-labeled marbofloxacin is not explicitly detailed in publicly available literature. However, general methods for deuterium labeling of organic compounds can be applied. A common and efficient method involves the direct exchange of hydrogen atoms with deuterium atoms.[7] This can be achieved through various techniques such as acid or base-catalyzed exchange, or transition metal-catalyzed reactions using a deuterium source like deuterium oxide (D₂O).[8][9] For marbofloxacin, strategic labeling on metabolically stable positions is crucial to prevent in-vivo H/D exchange, which could compromise its use as an internal standard.[8]

Advantages of Deuterium-Labeled Internal Standards:

-

Co-elution with Analyte: Deuterium-labeled standards co-elute with the unlabeled drug in liquid chromatography (LC), compensating for matrix effects and variations in ionization efficiency during mass spectrometry (MS) analysis.[10]

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods.[10][11]

-

Reduced Matrix Effects: It helps to mitigate the impact of sample matrix components that can interfere with the analyte's signal.[10]

Mechanism of Action

Marbofloxacin exerts its bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, marbofloxacin leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[1][2]

Caption: Mechanism of action of Marbofloxacin.

Metabolism and Pharmacokinetics

Marbofloxacin is metabolized in the liver, with the primary metabolite being N-desmethyl-marbofloxacin.[12] Both marbofloxacin and its N-desmethyl metabolite are microbiologically active.[12] The drug is primarily excreted through the kidneys.[12] Pharmacokinetic parameters of marbofloxacin have been studied in various animal species.

Table 2: Pharmacokinetic Parameters of Marbofloxacin in Dogs (2 mg/kg dose)

| Parameter | Intravenous (IV) | Oral (p.o.) | Reference |

| Cmax (µg/mL) | - | 1.4 | [13] |

| Tmax (h) | - | 2.5 | [13] |

| t½β (h) | 12.4 | - | [13] |

| AUC₀₋₂₄ (µg·h/mL) | 13.5 ± 3.4 | - | [14] |

| Bioavailability (%) | - | ~100 | [13] |

| Volume of Distribution (Vd) (L/kg) | 1.9 - 2.45 | - | [13][14] |

| Total Body Clearance (Clt) (L/h·kg) | 0.10 | - | [13] |

Experimental Protocols

Deuterium-labeled marbofloxacin is a critical tool for conducting accurate pharmacokinetic and bioequivalence studies.

Pharmacokinetic Study Workflow

A typical pharmacokinetic study involves the administration of marbofloxacin to subject animals, followed by the collection of biological samples (e.g., plasma, urine) at various time points. The concentration of marbofloxacin in these samples is then determined using a validated analytical method, such as LC-MS/MS, with deuterium-labeled marbofloxacin as the internal standard.

Caption: Workflow for a pharmacokinetic study.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of marbofloxacin in biological matrices due to its high sensitivity and selectivity.[2][15]

A. Sample Preparation:

-

To a 200 µL aliquot of plasma, add 20 µL of the deuterium-labeled marbofloxacin internal standard solution.

-

Add 200 µL of methanol to precipitate proteins.

-

Vortex the sample and then add 1 mL of heptane for liquid-liquid extraction.

-

Centrifuge the sample to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[10]

B. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 3.0 x 100 mm, 3 µm) is typically used.[15]

-

Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[15]

-

Flow Rate: A flow rate of 0.4-0.6 mL/min is generally employed.

C. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both marbofloxacin and its deuterium-labeled internal standard.

Table 3: Example MRM Transitions for Marbofloxacin and a Putative Deuterium-Labeled Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Marbofloxacin | 363.1 | 320.1 |

| Marbofloxacin-d₃ | 366.1 | 323.1 |

(Note: The exact m/z values for the deuterium-labeled analog will depend on the position and number of deuterium atoms incorporated.)

Conclusion

Deuterium-labeled marbofloxacin is an essential tool for researchers in drug development and veterinary medicine. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, metabolic, and bioequivalence studies. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental applications of deuterium-labeled marbofloxacin, empowering researchers to advance their understanding of this important veterinary antibiotic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 5. Veterinary drug Marbofloxacin: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. hwb.gov.in [hwb.gov.in]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. Home - Cerilliant [cerilliant.com]

- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Pharmacokinetics of marbofloxacin in dogs after oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ecronicon.net [ecronicon.net]

- 15. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Precision: A Technical Guide to Marbofloxacin-d8 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of drug development and veterinary medicine, the pursuit of accuracy and precision is paramount. This technical guide delves into the core mechanism and practical application of Marbofloxacin-d8, a deuterated stable isotope-labeled internal standard, pivotal for the accurate quantification of the veterinary fluoroquinolone antibiotic, Marbofloxacin. This document provides an in-depth exploration of the underlying principles, detailed experimental methodologies, and the critical role of this compound in mitigating analytical variability, thereby ensuring the integrity of pharmacokinetic, toxicokinetic, and residue analysis studies.

The Imperative for Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissues. Despite its high sensitivity and selectivity, the accuracy and precision of LC-MS/MS measurements can be compromised by several factors, including:

-

Sample Preparation Variability: Inconsistent recovery during extraction, dilution errors, and analyte degradation.

-

Matrix Effects: Co-eluting endogenous components in the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.

-

Instrumental Fluctuations: Variations in injection volume, ionization efficiency, and detector response over time.

To compensate for these potential sources of error, an internal standard (IS) is introduced into all samples, including calibration standards and quality control samples, at a known and constant concentration. The IS should ideally mimic the physicochemical properties of the analyte of interest as closely as possible. By calculating the ratio of the analyte's response to the IS's response, the aforementioned variabilities can be effectively normalized, leading to significantly improved accuracy and precision of the analytical method.

This compound: The Ideal Internal Standard for Marbofloxacin Analysis

This compound is the deuterium-labeled analogue of Marbofloxacin, a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine. In this compound, eight hydrogen atoms in the piperazinyl ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically and structurally nearly identical to Marbofloxacin but has a higher molecular weight.

The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the "gold standard" in quantitative bioanalysis for several key reasons:

-

Co-elution with the Analyte: Due to their almost identical physicochemical properties, Marbofloxacin and this compound exhibit nearly identical retention times during chromatographic separation. This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.

-

Similar Ionization Efficiency: As they have the same chemical structure, they are expected to have the same ionization efficiency in the mass spectrometer's ion source. Any ion suppression or enhancement caused by the matrix will affect both compounds to a similar extent.

-

Comparable Extraction Recovery: During sample preparation procedures such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, this compound will have a recovery rate that is virtually identical to that of Marbofloxacin.

By using the ratio of the peak area of Marbofloxacin to the peak area of this compound for quantification, the method becomes robust against variations in sample preparation, matrix effects, and instrument response.

Core Mechanism: Isotope Dilution Mass Spectrometry

The principle behind using this compound as an internal standard is isotope dilution mass spectrometry (IDMS). This is a method of quantitative analysis where a known amount of an isotopically enriched compound (the internal standard) is added to a sample. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z).

The quantification is based on the following relationship:

(Response Analyte / Response IS) = k * (Concentration Analyte / Concentration IS)

Where:

-

Response Analyte and Response IS are the peak areas of the analyte and the internal standard, respectively.

-

Concentration Analyte and Concentration IS are their respective concentrations.

-

k is the response factor, which is determined from a calibration curve.

Since the concentration of the internal standard is known and constant, the concentration of the analyte in an unknown sample can be accurately determined by measuring the response ratio and interpolating from a calibration curve prepared with known concentrations of the analyte and the same constant concentration of the internal standard.

Figure 1. Logical workflow for quantification using an internal standard.

Experimental Protocols

While specific protocols can vary between laboratories and matrices, the following sections outline a generalized yet detailed methodology for the quantification of Marbofloxacin in biological matrices using this compound as an internal standard, based on common practices in the field.

Materials and Reagents

-

Standards: Marbofloxacin (analytical grade), this compound (isotopic purity >98%)

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Reagents: Formic acid, Acetic acid, Ammonium formate (analytical grade)

-

Biological Matrix: Blank plasma, tissue homogenate, or urine from the species of interest.

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Marbofloxacin and this compound and dissolve in 10 mL of methanol to obtain primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Marbofloxacin by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

Sample Preparation (Example: Plasma)

The choice of sample preparation technique depends on the complexity of the matrix and the desired limit of quantification. Protein precipitation is a common and straightforward method for plasma samples.

-

Aliquoting: Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Spiking: Add 10 µL of the this compound internal standard working solution to each tube (except for double blank samples). For calibration standards and QCs, add the appropriate volume of Marbofloxacin working standard solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Figure 2. Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions (Illustrative Example)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Marbofloxacin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 363.1 → 320.1)

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 371.2 → 328.1)

-

Data Presentation: Method Validation Parameters

A robust and reliable bioanalytical method requires thorough validation. The following tables summarize typical quantitative data obtained during the validation of an LC-MS/MS method for Marbofloxacin, illustrating the performance characteristics when an appropriate internal standard is used. The data presented here are representative and based on published studies of Marbofloxacin analysis, which demonstrate the expected performance of a method employing a deuterated internal standard.

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Range | 1 - 5000 ng/mL |

| Regression Model | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ (1) | < 15% | ± 15% | < 15% | ± 15% |

| Low QC (3) | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC (500) | < 10% | ± 10% | < 10% | ± 10% |

| High QC (4000) | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

| Analyte/IS | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Marbofloxacin | 85 - 95% | 0.95 - 1.05 | 0.98 - 1.02 |

| This compound | 85 - 95% | 0.95 - 1.05 | N/A |

Conclusion

This compound serves as an indispensable tool in the precise and accurate quantification of Marbofloxacin in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow it to effectively compensate for variability in sample preparation, matrix effects, and instrumental response. The implementation of this compound in a validated LC-MS/MS method, as outlined in this guide, provides researchers, scientists, and drug development professionals with a robust and reliable analytical workflow. This, in turn, ensures the generation of high-quality data that is essential for making critical decisions in drug safety, efficacy, and regulatory submissions. The use of such stable isotope-labeled internal standards remains a cornerstone of modern bioanalytical science, underpinning the integrity and reproducibility of quantitative studies.

Technical Guide: Solubility of Marbofloxacin-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Marbofloxacin-d8 in various organic solvents. The information is intended to assist researchers and professionals in drug development, analytical chemistry, and related fields in preparing stock solutions and conducting experiments with this stable isotope-labeled internal standard.

Introduction to this compound

This compound is the deuterium-labeled form of Marbofloxacin, a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] As a stable isotope-labeled internal standard, this compound is crucial for quantitative analyses of Marbofloxacin in biological matrices by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and residue studies.[2] Understanding its solubility is fundamental for the preparation of stock solutions and experimental media. The solubility of this compound is expected to be comparable to that of its non-deuterated counterpart, Marbofloxacin.

Quantitative Solubility Data

The solubility of Marbofloxacin and its deuterated form has been reported in a variety of common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be affected by factors such as temperature, the crystalline form of the solute, and the purity of the solvent. Gentle warming or sonication can often help dissolve the compound.[3][4]

| Solvent | Compound | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Marbofloxacin | ≥6.2 mg/mL[3][4] | Gentle warming may be required. |

| Dimethyl Sulfoxide (DMSO) | Marbofloxacin | ~25 mg/mL[5] | |

| Dimethyl Sulfoxide (DMSO) | Marbofloxacin | 3.33 mg/mL[6] | Ultrasonic and warming to 60°C may be needed. |

| Dimethyl Sulfoxide (DMSO) | This compound | 10 mM (~3.7 mg/mL)[1] | |

| Dimethylformamide (DMF) | Marbofloxacin | ~30 mg/mL[5] | |

| Ethanol | Marbofloxacin | ~1 mg/mL[5] | |

| Ethanol | Marbofloxacin | Insoluble / Slightly Soluble[3][7] | Reports vary, suggesting low solubility. |

| Methanol | Marbofloxacin | Very Soluble[8] | Quantitative value not specified. |

| Methanol:Water (1:1) | This compound (hydrochloride) | Soluble[2] | |

| Tetrahydrofuran | Marbofloxacin | Highest among 12 tested solvents[9] | |

| Acetone | Marbofloxacin | High solubility[9] | |

| Ethyl Acetate | Marbofloxacin | Moderate to high solubility[9] | |

| Acetonitrile | Marbofloxacin | Moderate solubility[9] | |

| 1,4-Dioxane | Marbofloxacin | Moderate solubility[9] | |

| n-Butanol | Marbofloxacin | Moderate solubility[9] | |

| n-Propanol | Marbofloxacin | Lower solubility[9] | |

| Isopropanol | Marbofloxacin | Lower solubility[9] | |

| tert-Amyl alcohol | Marbofloxacin | Lower solubility[9] | |

| Toluene | Marbofloxacin | Lowest among 12 tested solvents[9] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug discovery and development. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[10]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for determining this value.

Methodology:

-

Preparation: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the organic solvent of interest in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid any loss of solvent or temperature changes during this step.

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the analyzed solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared in a highly soluble organic solvent (like DMSO) and then diluted into an aqueous buffer. This method is often used in high-throughput screening during early drug discovery.[10]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a strong organic solvent, typically DMSO.[11]

-

Serial Dilution: The stock solution is gradually added or serially diluted into the solvent of interest (often an aqueous buffer).

-

Precipitation Detection: The point at which precipitation occurs is detected. This can be done visually or, more commonly, using automated optical methods that measure turbidity or light scattering.[11]

-

Calculation: The kinetic solubility is defined as the concentration of the compound in the well just before the first sign of precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermodynamic solubility.

Caption: A diagram illustrating the key steps in determining the thermodynamic solubility of a compound.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. glpbio.com [glpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. akjournals.com [akjournals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. pharmatutor.org [pharmatutor.org]

Mass Spectrometry of Marbofloxacin-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Marbofloxacin-d8, a deuterated stable isotope-labeled internal standard for the quantitative analysis of the fluoroquinolone antibiotic, Marbofloxacin. This document outlines the core principles, experimental protocols, and expected data for the analysis of this compound, intended to aid researchers in method development and validation.

This compound is primarily utilized in bioanalytical assays to ensure accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] Its chemical properties are nearly identical to Marbofloxacin, but its increased mass due to the deuterium labeling allows for its distinct detection by a mass spectrometer.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the mass spectrometric analysis of both Marbofloxacin and its deuterated analog, this compound. The data for this compound is inferred from the known data of Marbofloxacin, considering the +8 Da mass shift.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference(s) |

| Marbofloxacin | 363.0 | 320.0 | 345.1 | [3][4][5] |

| This compound | 371.4 | 328.1 | 353.1 | [6] (inferred) |

| Table 1: Multiple Reaction Monitoring (MRM) Transitions for Marbofloxacin and this compound. |

| Parameter | Value | Reference(s) |

| Marbofloxacin | ||

| Collision Energy for 320.0 ion | 9 - 15 eV | [3][4] |

| Collision Energy for 345.1 ion | 17 - 30 eV | [3][4] |

| This compound (inferred) | ||

| Collision Energy for 328.1 ion | ~15 eV | |

| Collision Energy for 353.1 ion | ~30 eV | |

| Table 2: Exemplary Collision Energy (CE) Values for MRM Transitions. |

II. Experimental Protocols

A typical experimental workflow for the analysis of Marbofloxacin using this compound as an internal standard involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.

A. Sample Preparation

The choice of sample preparation technique depends on the matrix (e.g., plasma, tissue, milk). Common methods include:

-

Protein Precipitation: A simple and rapid technique where a solvent like acetonitrile is added to the sample to precipitate proteins, followed by centrifugation.

-

Liquid-Liquid Extraction (LLE): This method separates analytes from interferences by partitioning them between two immiscible liquid phases.[4]

-

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[7]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction with a salting-out step and dispersive SPE for cleanup.[3]

B. Liquid Chromatography (LC)

-

Column: A reverse-phase C18 column is commonly used for the separation of fluoroquinolones.[4][8]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[8][9]

-

Gradient Elution: A gradient elution is often employed to achieve optimal separation and peak shape.

C. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of Marbofloxacin and its analogs.[4][7]

-

Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. The instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode.[3][4][5]

III. Visualizations

A. Experimental Workflow

Caption: General experimental workflow for the quantitative analysis of Marbofloxacin using this compound as an internal standard.

B. Fragmentation Pathway

The fragmentation of fluoroquinolones in positive ion ESI-MS/MS typically involves the loss of neutral molecules from the protonated precursor ion. The primary fragmentation pathways for Marbofloxacin involve the piperazine ring and the carboxylic acid group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. longdom.org [longdom.org]

- 5. sciex.com [sciex.com]

- 6. This compound | CAS 1185053-37-5 | LGC Standards [lgcstandards.com]

- 7. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]

- 9. globalresearchonline.net [globalresearchonline.net]

Marbofloxacin-d8 chemical structure and formula

An In-depth Technical Guide to Marbofloxacin-d8

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic, Marbofloxacin. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and primary application as an internal standard in quantitative analyses.

Chemical Structure and Formula

This compound is the deuterium-labeled version of Marbofloxacin.[1] The full chemical name is 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic Acid.[5][6][7] The deuterium atoms are typically located on the piperazinyl ring, which enhances its utility in mass spectrometry-based detection methods by providing a distinct mass shift from the unlabeled parent compound.

Molecular Formula: C₁₇H₁₁D₈FN₄O₄[1][7]

Quantitative Data Summary

The physical and chemical properties of this compound and its unlabeled counterpart, Marbofloxacin, are summarized below for comparative analysis.

| Property | This compound | Marbofloxacin |

| Molecular Formula | C₁₇H₁₁D₈FN₄O₄[1][7] | C₁₇H₁₉FN₄O₄[3][8][9] |

| Molar Mass | 370.40 g/mol [5][6][7] | 362.361 g/mol [3][4][8] |

| CAS Number | 1185053-37-5[1][5][6][7][10] | 115550-35-1[1][3][8] |

| Purity (Deuteration) | ≥99% deuterated forms (d₁-d₈)[10] | Not Applicable |

| Appearance | Solid[11] | Solid |

Mechanism of Action of Marbofloxacin

Marbofloxacin, the parent compound, is a broad-spectrum bactericidal agent that functions by inhibiting essential bacterial enzymes involved in DNA replication and cell division.[12][13] Its primary targets are DNA gyrase (Topoisomerase II) and Topoisomerase IV.[4][12][14] The inhibition of these enzymes introduces irreversible damage to bacterial DNA, preventing replication and leading to rapid, concentration-dependent bacterial cell death.[3][12] This mechanism is effective against a wide range of Gram-negative and Gram-positive bacteria.[12][13]

Caption: Mechanism of action of Marbofloxacin targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of Marbofloxacin in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[10] Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification.

General Protocol for Quantification of Marbofloxacin using this compound Internal Standard via LC-MS

This protocol outlines a general methodology. Specific parameters such as solvent volumes, concentrations, and instrument settings must be optimized for the specific matrix and instrumentation used.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Marbofloxacin and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank biological matrix (e.g., plasma, tissue homogenate) with known concentrations of Marbofloxacin.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw unknown samples, calibration standards, and QC samples.

-

To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the this compound IS working solution at a constant concentration.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol (typically 3x the sample volume). Vortex vigorously to mix.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of vials for LC-MS analysis. Evaporation and reconstitution in a mobile-phase compatible solvent may be necessary to increase sensitivity.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Inject the prepared samples onto a suitable LC column (e.g., C18).

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Marbofloxacin from other matrix components.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Marbofloxacin and this compound.

-

Example transitions (Note: These should be optimized on the specific instrument):

-

Marbofloxacin: Q1 -> Q3

-

This compound: (Q1+8) -> Q3'

-

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte (Marbofloxacin) and the internal standard (this compound) for all samples.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Marbofloxacin in the unknown samples and QCs by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Marbofloxacin | C17H19FN4O4 | CID 60651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Marbofloxacin [sitem.herts.ac.uk]

- 10. caymanchem.com [caymanchem.com]

- 11. apexbt.com [apexbt.com]

- 12. egnlab.com [egnlab.com]

- 13. Veterinary drug Marbofloxacin: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]

- 14. Effects of Growth Medium and Inoculum Size on Pharmacodynamics Activity of Marbofloxacin against Staphylococcus aureus Isolated from Caprine Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Marbofloxacin in Biological Matrices using Marbofloxacin-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic exclusively for veterinary use.[1][2] Accurate quantification of marbofloxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue studies.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose.[4][5] The use of a stable isotope-labeled internal standard, such as Marbofloxacin-d8, is the gold standard for quantitative LC-MS/MS analysis.[6] This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[4][7] This application note provides a detailed protocol for the quantification of marbofloxacin in plasma using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical method lies in the principle of isotope dilution. A known concentration of the deuterated internal standard (this compound) is added to the unknown sample containing the analyte (Marbofloxacin). The analyte and the internal standard are chemically identical, leading to similar behavior during extraction, chromatography, and ionization.[4][5] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference due to the deuterium labeling. By measuring the ratio of the analyte signal to the internal standard signal, the concentration of the analyte in the original sample can be accurately determined, as this ratio remains consistent even with sample loss or matrix-induced signal suppression or enhancement.[7]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. akjournals.com [akjournals.com]

- 3. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. scispace.com [scispace.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

The Role of Marbofloxacin-d8 in Advancing Veterinary Pharmacokinetic Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the veterinary field.

Introduction: Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively developed for veterinary use. It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria by inhibiting bacterial DNA gyrase. To ensure its efficacy and safety in various animal species, robust pharmacokinetic (PK) studies are essential. These studies rely on accurate and precise bioanalytical methods to quantify marbofloxacin concentrations in complex biological matrices such as plasma and tissues. The use of a stable isotope-labeled internal standard, such as Marbofloxacin-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of this compound to the parent drug, but with a distinct mass, allow for the correction of variability during sample preparation and analysis, leading to highly reliable data.

Principle of Deuterated Internal Standards in LC-MS/MS Analysis

The use of a deuterated internal standard like this compound is fundamental to modern bioanalytical workflows. This diagram illustrates the core principle of how it ensures accurate quantification of the target analyte (Marbofloxacin).

Caption: Principle of using a deuterated internal standard for accurate quantification.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol outlines a typical liquid-liquid extraction procedure for plasma samples.

-

Materials:

-

Blank animal plasma (species-specific)

-

Marbofloxacin reference standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN) with 1% acetic acid

-

Anhydrous sodium sulfate

-

Microcentrifuge tubes (2.0 mL)

-

-

Procedure:

-

Thaw frozen plasma samples to room temperature.

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard solution and vortex briefly.

-

Add 1.8 mL of acetonitrile with 1% acetic acid for protein precipitation.

-

Vortex for 30 seconds to ensure thorough mixing.

-

Add approximately 200 mg of anhydrous sodium sulfate to remove water.

-

Vortex again and then centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Marbofloxacin: e.g., m/z 363.1 -> 320.1

-

This compound: e.g., m/z 371.1 -> 328.1

-

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

Experimental Workflow for a Veterinary Pharmacokinetic Study

The following diagram outlines the typical workflow for a veterinary pharmacokinetic study from administration to data analysis, highlighting the crucial role of the bioanalytical method using this compound.

Caption: Workflow of a typical veterinary pharmacokinetic study.

Data Presentation: Pharmacokinetic Parameters of Marbofloxacin

The following tables summarize key pharmacokinetic parameters of marbofloxacin in various veterinary species, compiled from multiple studies. These values can vary based on factors such as breed, age, health status, and dose.

Table 1: Pharmacokinetic Parameters of Marbofloxacin in Dogs

| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) |

| 2 mg/kg IV | - | - | 12.4 | - | - |

| 2 mg/kg Oral | 1.4 | 2.5 | - | - | ~100 |

| 2 mg/kg IM | 1.76 | 0.47 | 7.51 | 11.37 | - |

Table 2: Pharmacokinetic Parameters of Marbofloxacin in Cattle

| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) |

| 2 mg/kg IV | - | - | 4.23 | 9.99 | - |

| 2 mg/kg IM | 1.16 | 0.95 | 2.44 | 5.07 | 73 |

| 10 mg/kg IM | - | - | - | - | - |

Table 3: Pharmacokinetic Parameters of Marbofloxacin in Pigs

| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) |

| 8 mg/kg IV | - | - | - | - | - |

| 8 mg/kg IM | 6.30 | - | - | 115 | 91.5 |

| 2.5 mg/kg IM | 2.59 | 0.44 | - | - | - |

| 2.5 mg/kg Oral | 2.34 | 1.58 | - | - | - |

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of marbofloxacin in veterinary species is critical for generating high-quality, reliable data. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals. Adherence to these robust bioanalytical methods will undoubtedly contribute to a better understanding of marbofloxacin's pharmacokinetic profile, leading to optimized dosing regimens and improved therapeutic outcomes in veterinary medicine.

Application Note and Protocol for the Residue Analysis of Marbofloxacin in Animal Tissues Using Marbofloxacin-d8 as an Internal Standard

Introduction

Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use.[1][2][3] Its broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria makes it a widely used therapeutic agent for infections in cattle, pigs, and poultry.[1] The use of marbofloxacin in food-producing animals necessitates the monitoring of its residues in edible tissues to ensure consumer safety and compliance with regulatory Maximum Residue Limits (MRLs). This application note provides a detailed protocol for the quantitative analysis of marbofloxacin in bovine liver, kidney, and muscle tissues using a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Marbofloxacin-d8, ensures the accuracy and precision of the quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the established Maximum Residue Limits (MRLs) for marbofloxacin in various animal tissues and the reported residue concentrations from pharmacokinetic studies.

Table 1: Maximum Residue Limits (MRLs) for Marbofloxacin in Animal Tissues

| Issuing Authority | Animal Species | Tissue | MRL (µg/kg) |

| European Union | Cattle, Pigs | Muscle, Liver, Kidney | 150 |

| European Union | Cattle, Pigs | Fat/Skin+Fat | 50 |

| European Union | Cattle | Milk | 75 |

| Canada | Cattle (other than veal calves) | Muscle | 100 |

| Canada | Cattle (other than veal calves) | Liver, Kidney | 150 |

| Canada | Cattle (other than veal calves) | Fat | 50 |

| China (Draft) | Cattle, Pigs | Muscle, Liver, Kidney | 150 |

| China (Draft) | Cattle, Pigs | Fat/Skin+Fat | 50 |

| China (Draft) | Cattle | Milk | 75 |

Data compiled from various regulatory sources.[4][5]

Table 2: Reported Marbofloxacin Residue Concentrations in Animal Tissues from Pharmacokinetic Studies

| Animal Species | Tissue | Dosing Regimen | Time After Last Dose | Mean Concentration (µg/kg) | Analytical Method |

| Rabbits | Liver | 2 mg/kg for 5 days (IM) | 1 day | 222 | HPLC-UV |

| Rabbits | Kidney | 2 mg/kg for 5 days (IM) | 1 day | 306 | HPLC-UV |

| Rabbits | Pectoral Muscle | 2 mg/kg for 5 days (IM) | 1 day | 77 | HPLC-UV |

| Rabbits | Thigh Muscle | 2 mg/kg for 5 days (IM) | 1 day | 61.5 | HPLC-UV |

| Broiler Chickens | Liver | 2 mg/kg for 3 days (PO) | 72 hours | 27.6 | HPLC |

| Broiler Chickens | Kidney | 2 mg/kg for 3 days (PO) | 72 hours | 39.7 | HPLC |

| Pigs | Liver | 2.5 mg/kg (single IM) | 2 hours | 2450 | HPLC-UV |

| Pigs | Kidney | 2.5 mg/kg (single IM) | 2 hours | 1930 | HPLC-UV |

| Pigs | Muscle | 2.5 mg/kg (single IM) | 2 hours | 1860 | HPLC-UV |

This table presents data from various studies for illustrative purposes. The analytical methods used in these studies may differ from the LC-MS/MS protocol detailed below.

Experimental Protocols

This section outlines a detailed protocol for the extraction and analysis of marbofloxacin from animal tissues using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

Materials and Reagents

-

Marbofloxacin certified reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue (liver, kidney, or muscle) into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to each sample, quality control, and calibration standard.

-

Extraction:

-

Add 10 mL of 1% formic acid in acetonitrile to the tube.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 1 minute.

-

-

Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Sample Dilution: Transfer an aliquot of the final extract and dilute with water or an appropriate buffer for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 10% B

-

6.1-8 min: 10% B

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Marbofloxacin (Quantifier) | 363.1 | 320.1 | 20 |

| Marbofloxacin (Qualifier) | 363.1 | 345.1 | 15 |

| This compound (Internal Standard) | 371.2 | 328.2 | 20 |

Note: The exact MS/MS parameters may require optimization based on the specific instrument used.

Visualizations

Experimental Workflow

Caption: Experimental workflow for marbofloxacin residue analysis.

Metabolic Pathway of Marbofloxacin

Caption: Simplified metabolic pathway of marbofloxacin.

Conclusion

The presented LC-MS/MS method, incorporating a stable isotope-labeled internal standard (this compound) and a streamlined QuEChERS sample preparation protocol, offers a robust and reliable approach for the quantitative analysis of marbofloxacin residues in animal tissues. This method provides the high sensitivity and selectivity required to meet and exceed regulatory MRLs, making it an invaluable tool for food safety monitoring, veterinary drug development, and scientific research. The detailed protocol and workflows are designed to be readily implemented in analytical laboratories, ensuring accurate and defensible results for the protection of public health.

References

High-Resolution Mass Spectrometry Method for the Quantification of Marbofloxacin-d8

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Marbofloxacin-d8, a deuterated internal standard for Marbofloxacin, using high-resolution mass spectrometry (HRMS). This method is applicable for the accurate quantification of Marbofloxacin in various biological matrices, a critical aspect of pharmacokinetic, metabolism, and drug residue studies.

Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Accurate and sensitive analytical methods are essential for determining its concentration in biological samples. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantification. High-resolution mass spectrometry offers significant advantages over traditional tandem mass spectrometry, including enhanced specificity and the ability to perform retrospective data analysis.[1]

This protocol outlines the necessary steps for sample preparation, liquid chromatography, and high-resolution mass spectrometry, along with data processing, to establish a robust and reliable quantitative assay.

Experimental Protocols

Materials and Reagents

-

Marbofloxacin and this compound standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Blank biological matrix (e.g., plasma, tissue homogenate)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Marbofloxacin and this compound and dissolve in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.

Working Standard Solutions: Prepare serial dilutions of the Marbofloxacin stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Calibration Curve Standards: Spike the appropriate volume of blank biological matrix with the Marbofloxacin working standard solutions to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL. Add a constant amount of the this compound internal standard working solution to each calibration standard.

Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation (Solid Phase Extraction - SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of the biological sample (or calibration standard/QC sample), add 50 µL of the this compound internal standard working solution. Vortex and load the entire volume onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

High-Resolution Mass Spectrometry (HRMS) Conditions:

| Parameter | Value |

| Instrument | Q-Orbitrap Mass Spectrometer or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full MS / dd-MS2 (data-dependent MS/MS) or Targeted SIM |

| Resolution | ≥ 70,000 FWHM |

| Scan Range | m/z 100-500 |

| AGC Target | 1e6 |

| Maximum IT | 50 ms |

| Collision Energy (for dd-MS2) | Stepped HCD (e.g., 20, 30, 40 eV) |

Data Presentation

The following table summarizes the key quantitative data for Marbofloxacin and its deuterated internal standard, this compound. The accurate masses are crucial for high-resolution data extraction and analysis.

| Analyte | Chemical Formula | Precursor Ion [M+H]⁺ (Calculated Accurate Mass) | Major Product Ions (Nominal m/z) |

| Marbofloxacin | C₁₇H₁₉FN₄O₄ | 363.1463 | 345, 320, 245 |

| This compound | C₁₇H₁₁D₈FN₄O₄ | 371.1966 | 353, 328, 253 |

Visualizations

Caption: Experimental workflow for the quantification of Marbofloxacin using HRMS.

Caption: Principle of high-resolution mass spectrometry for drug quantification.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Marbofloxacin from Tissue with Marbofloxacin-d8

These application notes provide a detailed protocol for the quantitative analysis of marbofloxacin in animal tissues using a liquid-liquid extraction (LLE) method with Marbofloxacin-d8 as an internal standard, followed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, residue analysis, and drug safety assessments.

Introduction

Marbofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1][2] It is widely used in veterinary medicine to treat infections in various animal species.[2][3] The monitoring of marbofloxacin concentrations in animal tissues is crucial for ensuring food safety and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.[4]

This protocol describes a robust and reliable liquid-liquid extraction method for the determination of marbofloxacin in different tissue matrices. The use of a deuterated internal standard, this compound, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the method.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, extraction, and analysis.

Materials and Reagents

-

Marbofloxacin analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloromethane (Chloroform)

-

Perchloric acid

-

Phosphoric acid

-

Formic acid

-

Triethylamine

-

Ammonium formate

-

Water (deionized or Milli-Q)

-

Anhydrous sodium sulfate

-

Control tissue samples (e.g., muscle, liver, kidney, lung)

Equipment

-

Homogenizer

-

Centrifuge (capable of 3000 x g or higher)

-

Vortex mixer

-

Nitrogen evaporator

-

Analytical balance

-

pH meter

-

HPLC system with UV or fluorescence detector, or an LC-MS/MS system

-

C18 analytical column

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve marbofloxacin and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., methanol/water mixture).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) for spiking into samples.

Sample Preparation and Extraction

-

Tissue Homogenization: Accurately weigh approximately 3 grams of the tissue sample and homogenize it.[1][5]

-

Spiking: Spike the homogenized tissue with a known amount of the this compound internal standard solution. For calibration standards and quality control samples, also spike with the appropriate marbofloxacin working standard solutions.

-

Extraction:

-

Method A (Acidified Acetonitrile): Add 1.8 mL of acetonitrile with 1% acetic acid to 0.2 mL of the homogenized sample in a centrifuge tube.[6] Vortex the mixture for 30 seconds. Add approximately 200 mg of anhydrous sodium sulfate, vortex again, and then centrifuge at 10,000 RPM at 4°C.[6]

-

Method B (Trichloromethane): To 3 grams of homogenized tissue, add 5 mL of trichloromethane and 3 mL of 0.1 M sodium phosphate buffer (pH 7.4).[5] Shake the mixture for 5 minutes and then centrifuge at 3,180 x g for 10 minutes.[5] Repeat the extraction with two more portions of trichloromethane.[5]

-

Method C (Acidified Methanol/Water): Add 15 mL of an extraction solution consisting of 0.015 M perchloric acid and 0.015 M phosphoric acid in a 50:50 (v/v) water-methanol mixture to 3 grams of homogenized tissue.[1] Centrifuge at 15,000 rpm for 8 minutes.[1]

-

-

Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.[4][5]

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase.[5]

-

Analysis: Inject an aliquot (e.g., 20-50 µL) of the reconstituted sample into the HPLC or LC-MS/MS system.[4][5]

Experimental Workflow Diagram

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Pharmacokinetics/pharmacodynamics of marbofloxacin in a Pasteurella multocida serious murine lung infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue distribution of marbofloxacin in pigs after a single intramuscular injection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

Protein precipitation protocol for marbofloxacin in plasma with Marbofloxacin-d8

Quantitative Determination of Marbofloxacin in Plasma via Protein Precipitation Coupled with LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine. Accurate quantification of marbofloxacin in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for ensuring safety and efficacy in drug development. This application note provides a detailed protocol for the determination of marbofloxacin in plasma using a simple and rapid protein precipitation method. The protocol incorporates Marbofloxacin-d8 as an internal standard (IS) to ensure high accuracy and precision, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Marbofloxacin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Acetic acid (Glacial, analytical grade)

-

Anhydrous sodium sulfate

-

Water (LC-MS grade)

-

Blank plasma (species-specific, e.g., sheep, bovine, canine)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of marbofloxacin in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare working standard solutions of marbofloxacin by serial dilution of the stock solution with a mixture of water and acetonitrile (e.g., 90:10 v/v) to create calibration standards ranging from 0.05 to 500 µg/mL.[1]

-

-

Internal Standard Working Solution:

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile with 1% acetic acid.

-

-

Precipitating Solution:

-